molecular formula C13H19N3 B11886049 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- CAS No. 646056-59-9

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-

Cat. No.: B11886049
CAS No.: 646056-59-9
M. Wt: 217.31 g/mol
InChI Key: ALQBQIXPAIIETO-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[44]nonane, 2-methyl-7-(3-pyridinyl)- is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two nitrogen atoms and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- typically involves the formation of the spirocyclic core followed by the introduction of the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a diamine with a suitable ketone or aldehyde can form the spirocyclic core, which is then functionalized to introduce the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, organolithium compounds, and other nucleophiles under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,7-Diazaspiro[4.4]nonane: Lacks the pyridine ring, making it less versatile in certain applications.

    2-Methyl-2,7-diazaspiro[4.4]nonane: Similar core structure but without the pyridine ring, affecting its reactivity and binding properties.

    tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Contains a tert-butyl ester group, which can influence its solubility and reactivity.

Uniqueness

The presence of the pyridine ring in 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)- imparts unique chemical properties, such as enhanced reactivity in substitution reactions and potential for coordination with metal ions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

646056-59-9

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

7-methyl-2-pyridin-3-yl-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C13H19N3/c1-15-7-4-13(10-15)5-8-16(11-13)12-3-2-6-14-9-12/h2-3,6,9H,4-5,7-8,10-11H2,1H3

InChI Key

ALQBQIXPAIIETO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCN(C2)C3=CN=CC=C3

Origin of Product

United States

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